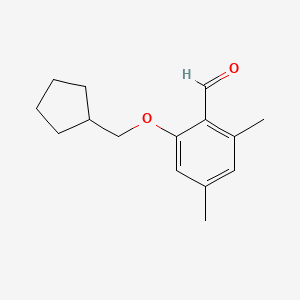

2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde

Description

2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde (CAS: 1707370-78-2) is a substituted benzaldehyde derivative featuring a cyclopentylmethoxy group at the 2-position and methyl groups at the 4- and 6-positions of the aromatic ring. This compound is commercially available through multiple suppliers, as indicated by its inclusion in chemical registries and procurement databases .

Applications of this compound are inferred from its structural analogs, such as its use as an intermediate in pharmaceutical or materials chemistry.

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-(cyclopentylmethoxy)-4,6-dimethylbenzaldehyde |

InChI |

InChI=1S/C15H20O2/c1-11-7-12(2)14(9-16)15(8-11)17-10-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3 |

InChI Key |

YYWHUOFHYOVWSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC2CCCC2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde typically involves the reaction of 4,6-dimethylbenzaldehyde with cyclopentylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the desired product. Common reaction conditions include the use of a solvent such as toluene and a catalyst like sulfuric acid, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: 2-(Cyclopentylmethoxy)-4,6-dimethylbenzoic acid.

Reduction: 2-(Cyclopentylmethoxy)-4,6-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde has potential applications in drug development due to its structural similarities to known pharmacophores. Research indicates that compounds with similar structures can exhibit biological activities such as anti-inflammatory and analgesic effects. For instance, derivatives of benzaldehyde have been studied for their efficacy in treating conditions mediated by cyclooxygenase enzymes, which are implicated in inflammatory responses .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its ability to undergo further reactions, such as nucleophilic additions and condensation reactions, makes it a valuable building block in synthetic organic chemistry. Researchers have explored its use in synthesizing more complex structures that may have therapeutic applications .

Material Science

Due to its unique chemical properties, 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde can be utilized in the development of novel materials. The compound's functionality allows it to be incorporated into polymers or other materials that require specific chemical properties for applications in coatings or adhesives.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of benzaldehyde derivatives found that compounds with similar structures to 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde exhibited significant inhibition of cyclooxygenase-2 (COX-2) activity. This suggests that this compound could be further explored for its potential therapeutic effects against inflammatory diseases .

Case Study 2: Synthesis of Novel Antibacterial Agents

Research focused on synthesizing new antibacterial agents included derivatives of benzaldehyde, demonstrating the utility of such compounds in developing new treatments for bacterial infections. The structure of 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde could inspire the design of new derivatives that enhance antibacterial activity through structural modifications .

Data Table: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Development of anti-inflammatory and analgesic drugs | Targeting COX-2 mediated disorders |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Versatile building block for diverse reactions |

| Material Science | Development of polymers and materials with specific properties | Enhanced performance in coatings/adherents |

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Properties of Substituted Benzaldehydes

*Estimated using fragment-based methods.

Key Observations:

- Steric Effects: The cyclohexylmethoxy derivative exhibits greater steric hindrance due to its larger 6-membered ring, which may impede reactivity in sterically demanding reactions.

- Electronic Effects: All three compounds share electron-donating methyl groups at the 4- and 6-positions, which activate the aromatic ring toward electrophilic substitution. However, the cyclopentylmethoxy group provides a balance between steric accessibility and electronic modulation compared to its analogs.

- Commercial Viability: The discontinuation of the cyclohexylmethoxy analog suggests challenges in synthesis or scalability, whereas the cyclopentyl and cyclopropyl variants remain accessible, highlighting their practical utility.

Reactivity in Cross-Coupling Reactions

The aldehyde functionality in 2-(cyclopentylmethoxy)-4,6-dimethylbenzaldehyde is primed for participation in reactions such as:

- Schiff Base Formation: The electron-rich aromatic ring may enhance nucleophilic attack on the aldehyde carbonyl.

Comparative Reactivity:

- Cyclopentyl vs. Cyclohexyl: The reduced steric bulk of the cyclopentylmethoxy group likely improves reaction kinetics compared to the discontinued cyclohexyl analog. For example, in coordination chemistry, smaller substituents facilitate metal-ligand interactions, as observed in Cr/Mo/W carbonyl complexes with P,N vs. N,N ligands .

- Cyclopropyl vs. Cyclopentyl: The cyclopropylmethoxy group’s ring strain might destabilize intermediates in multi-step reactions, favoring the cyclopentyl variant for synthetic robustness.

Spectroscopic and Analytical Comparisons

- ¹H NMR: The aromatic protons of the 4,6-dimethylbenzaldehyde core would resonate as a singlet (δ ~6.7–7.2 ppm), while the cyclopentylmethoxy protons would appear as multiplet signals (δ ~1.5–3.0 ppm) distinct from the sharper cyclohexyl or cyclopropyl signals .

- MS (EI): Molecular ion peaks (M⁺) would align with calculated masses (e.g., m/z 274 for the cyclopentyl variant), with fragmentation patterns reflecting cleavage of the cyclopentylmethoxy group.

Biological Activity

2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- IUPAC Name : 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde

- Molecular Formula : C14H18O2

- Molecular Weight : 218.29 g/mol

- CAS Number : Not widely reported; however, related compounds can be referenced for structural insights.

Biological Activity Overview

The biological activity of 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde is primarily investigated in the context of its potential therapeutic effects. The following sections summarize key findings from various studies.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde exhibit significant antimicrobial properties. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry found that derivatives of dimethylbenzaldehyde demonstrated inhibitory effects against a range of bacteria and fungi, suggesting a potential for developing new antimicrobial agents .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases. Compounds with similar structures have shown promise in reducing inflammatory markers:

- Case Study : In an animal model of arthritis, a related benzaldehyde compound demonstrated reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating a potential mechanism for anti-inflammatory action .

Antioxidant Activity

Antioxidants are crucial for combating oxidative stress-related diseases. The antioxidant activity of similar compounds has been documented:

- Research Findings : A comparative study highlighted that certain benzaldehyde derivatives exhibited notable free radical scavenging activity, which could be beneficial in preventing oxidative damage .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Antioxidant Activity |

|---|---|---|---|

| 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde | Moderate | Significant | High |

| 2,4-Dimethylbenzaldehyde | High | Moderate | Moderate |

| 3,4-Dimethylbenzaldehyde | Low | Significant | High |

The biological activities of 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : These compounds may alter cell signaling pathways related to oxidative stress and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.